PF-04691502
Overview
Description
PF-04691502 is a potent dual mTOR/PI3K inhibitor . It has been developed by Pfizer for Kinase Phosphatase Biology research . It has shown antitumor activity in several non-small cell lung cancer (NSCLC) xenografts and ovarian cancer cell lines .
Molecular Structure Analysis
PF-04691502 has the molecular formula C22H27N5O4 . The structure of PF-04691502 is reported in various sources .
Chemical Reactions Analysis
PF-04691502 has shown to inhibit cell proliferation with IC50 values ranging from 0.12 to 0.55 µM . It has also been observed to decrease the phosphorylation of Akt and S6 ribosomal protein, confirming the mechanism of action of a PI3K/mTOR inhibitor .
Physical And Chemical Properties Analysis
PF-04691502 has a molecular weight of 425.48 . It is a white to yellow to light brown powder . It is soluble in DMSO at 2 mg/mL when warmed .
Scientific Research Applications
Application in Cancer Research
PF-04691502 is a potent and selective oral inhibitor of PI3K and mTOR kinases, which are key signaling proteins in the phosphoinositide 3-kinase (PI3K) pathway . This pathway regulates cell growth, proliferation, survival, angiogenesis, metabolism, and motility . Deregulation of the PI3K pathway, such as by PTEN loss or PIK3CA mutation, occurs frequently in human cancer and contributes to resistance to antitumor therapies .
Method of Application
PF-04691502 is an ATP-competitive PI3K/mTOR dual inhibitor, which potently inhibited recombinant class I PI3K and mTOR in biochemical assays . It suppressed transformation of avian fibroblasts mediated by wild-type PI3K γ, δ, or mutant PI3Kα . In PIK3CA-mutant and PTEN-deleted cancer cell lines, PF-04691502 reduced phosphorylation of AKT T308 and AKT S473 .
Results and Outcomes
In PIK3CA-mutant and PTEN-deleted cancer cell lines, PF-04691502 inhibited cell proliferation . It also inhibited mTORC1 activity in cells as measured by PI3K-independent nutrient stimulated assay . PF-04691502 induced cell cycle G1 arrest, concomitant with upregulation of p27 Kip1 and reduction of Rb . Antitumor activity was observed in U87 (PTEN null), SKOV3 (PIK3CA mutation), and gefitinib- and erlotinib-resistant non–small cell lung carcinoma xenografts .
Application in Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) Research
PF-04691502 has been studied as a potential treatment for GEP-NETs . GEP-NETs are a type of cancer that can occur in various parts of the gastrointestinal tract. Advanced-stage GEP-NETs have a poor prognosis despite chemotherapy and radiotherapy .
Method of Application
The study assessed the efficacy of PF-04691502 to inhibit pAkt and increase apoptosis in NET cell lines (BON and QGP-1) and patient-derived tumor spheroids as single agents or combined with radiotherapy (XRT) . Treatment with PF-04691502 decreased pAkt (Ser473) expression for up to 72 hours .
Application in Breast Cancer Research
PF-04691502 has been studied as a potential treatment for breast cancer . The PI3K/mTOR pathway, which PF-04691502 targets, is often deregulated in breast cancer, contributing to the disease’s progression .
Method of Application
In a study, PF-04691502 was used to treat BT20 breast cancer cells . The drug was found to potently inhibit class I PI3K and mTOR in both biochemical and cell-based selectivity assays . It reduced the phosphorylation of AKT(T308) and AKT(S473), which are key proteins in the PI3K/mTOR pathway .
Results and Outcomes
Treatment with PF-04691502 inhibited cell proliferation in BT20 breast cancer cells . The drug also inhibited the activation of PI3K and mTOR downstream effectors, including AKT, FKHRL1, PRAS40, p70S6K, 4EBP1, and S6RP . These results suggest that PF-04691502 could be a promising therapeutic agent for breast cancer treatment .
Safety And Hazards
Future Directions
PF-04691502 has shown promising results in preclinical studies and has entered phase I clinical trials . It has demonstrated broad antitumor activity and is considered a novel therapeutic strategy in aggressive B-cell NHL . Furthermore, research suggests that PF-04691502 could be used in combination with other treatments, such as VEGF siRNA, for enhanced anticancer effects .
properties
IUPAC Name |
2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-13-17-11-18(14-3-8-19(30-2)24-12-14)21(29)27(20(17)26-22(23)25-13)15-4-6-16(7-5-15)31-10-9-28/h3,8,11-12,15-16,28H,4-7,9-10H2,1-2H3,(H2,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLYKKIQACFMJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)OCCO)C4=CN=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026004 | |
Record name | 2-Amino-8-(trans-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxy-3-pyridinyl)-4-methyl-pyrido(2,3-d)pyrimidin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PF-04691502 | |
CAS RN |
1013101-36-4 | |
Record name | PF 04691502 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013101364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-04691502 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11974 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Amino-8-(trans-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxy-3-pyridinyl)-4-methyl-pyrido(2,3-d)pyrimidin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-04691502 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W39NS61KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.